molecular formula C11H16Cl3N3O2 B8120086 1-(2-Chloro-5-nitro-benzyl)-piperazine dihydrochloride

1-(2-Chloro-5-nitro-benzyl)-piperazine dihydrochloride

Cat. No.: B8120086
M. Wt: 328.6 g/mol
InChI Key: CGPNOELRAKIUEE-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitro-benzyl)-piperazine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-5-nitrobenzyl group, and it is commonly used in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-nitro-benzyl)-piperazine dihydrochloride typically involves the reaction of 2-chloro-5-nitrobenzyl chloride with piperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-nitro-benzyl)-piperazine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Reduction: 1-(2-Amino-5-nitro-benzyl)-piperazine.

    Oxidation: Various oxidized forms depending on the reaction conditions.

Scientific Research Applications

1-(2-Chloro-5-nitro-benzyl)-piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitro-benzyl)-piperazine dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors or enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

  • 1-(2-Chloro-4-nitro-benzyl)-piperazine dihydrochloride
  • 1-(2-Chloro-3-nitro-benzyl)-piperazine dihydrochloride
  • 1-(2-Chloro-6-nitro-benzyl)-piperazine dihydrochloride

Uniqueness: 1-(2-Chloro-5-nitro-benzyl)-piperazine dihydrochloride is unique due to the specific positioning of the chloro and nitro groups on the benzyl ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2.2ClH/c12-11-2-1-10(15(16)17)7-9(11)8-14-5-3-13-4-6-14;;/h1-2,7,13H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPNOELRAKIUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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